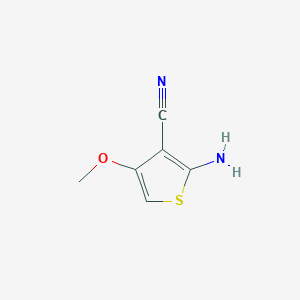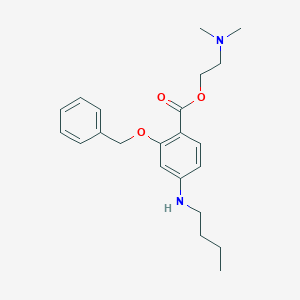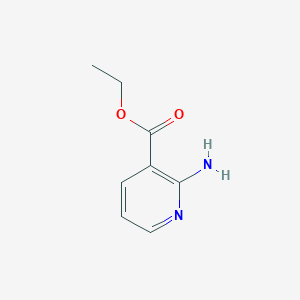
6-Ethoxychinolin-2-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and their reactions to form palladium(II) complexes highlights the reactivity of such structures and their potential as precursors for further chemical modifications (Ramachandran et al., 2012). These syntheses involve strategic functionalization of the quinoline ring, which is similar to the modifications that would be involved in synthesizing 6-Ethoxyquinoline-2-carbaldehyde.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied, including the determination of crystal structures through X-ray diffraction methods. For instance, studies have elucidated the complexation behavior of quinoline derivatives with metals, revealing binegative tridentate coordination patterns that form stable ring structures (Albrecht et al., 2005). These insights into molecular structure are fundamental for understanding the chemical behavior and reactivity of 6-Ethoxyquinoline-2-carbaldehyde.
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives demonstrate their versatility. For example, the formation of nickel(II) complexes from 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones showcases the ability of such compounds to participate in coordination chemistry, leading to compounds with notable biological activities (Ramachandran et al., 2012). This behavior suggests that 6-Ethoxyquinoline-2-carbaldehyde could similarly engage in complex chemical reactions, contributing to its chemical properties.
Physical Properties Analysis
The physical properties of quinoline derivatives can be inferred from studies on compounds like 2-chloroquinoline-3-carbaldehyde, which have been reviewed for their synthesis, reactions, and applications. Such reviews provide valuable data for understanding the solubility, melting points, and other physical characteristics relevant to 6-Ethoxyquinoline-2-carbaldehyde, assisting in its application in various chemical contexts (Abdel-Wahab & Khidre, 2012).
Chemical Properties Analysis
The chemical properties of 6-Ethoxyquinoline-2-carbaldehyde can be explored through the study of similar compounds. For instance, the interaction of quinoline derivatives with DNA and their antioxidant activities provide insights into their reactivity and potential for application in various fields, including medicinal chemistry and materials science (Kumar et al., 2007). These studies indicate the broad utility and chemical functionality of quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
6-Ethoxychinolin-2-carbaldehyd und seine Derivate haben eine signifikante antibakterielle Aktivität gezeigt. Beispielsweise zeigte 7-Chlor-2-ethoxychinolin-3-carbaldehyd, ein Derivat von this compound, eine gute Aktivität gegen E. coli mit einer Hemmzone von 12,00±0,00 mm . Dies deutet darauf hin, dass this compound zur Entwicklung neuer antibakterieller Wirkstoffe verwendet werden könnte .
Antioxidative Aktivität
Chinolinderivate, einschließlich this compound, haben antioxidative Aktivitäten gezeigt. In einer Studie zeigten die Verbindungen 5 und 6 die stärkste antioxidative Aktivität mit einem IC 50 von 2,17 bzw. 0,31 µg/mL im Vergleich zu Ascorbinsäure (2,41 µg/mL) . Dies zeigt das Potenzial von this compound bei der Entwicklung von antioxidativen Medikamenten .
Antitumoraktivität
Der Chinolinheterocyclus ist ein nützliches Gerüst zur Entwicklung bioaktiver Moleküle, die als Antitumormittel verwendet werden . Obwohl spezifische Studien zur Antitumoraktivität von this compound nicht verfügbar sind, deutet seine strukturelle Ähnlichkeit mit anderen Chinolinderivaten auf potenzielle Antitumoreigenschaften hin.
Antimalaria-Aktivität
Chinolin-basierte Verbindungen wurden bei der Entwicklung von Antimalaria-Medikamenten verwendet . Obwohl es keine direkten Beweise dafür gibt, dass this compound als Antimalaria-Mittel verwendet wird, legt seine Chinolinstruktur nahe, dass es für solche Anwendungen untersucht werden könnte.
Synthese neuer Verbindungen
This compound kann zur Synthese neuer Verbindungen verwendet werden. So wurde beispielsweise 2-Chlor-6-fluorchinolin-3-carbaldehyd unter Verwendung von this compound synthetisiert . Diese neuen Verbindungen können dann weiter auf verschiedene biologische Aktivitäten getestet werden.
Molekular-Docking-Studien
This compound und seine Derivate können in Molekular-Docking-Studien verwendet werden. In einer Studie zeigten die Verbindungen 6 und 8 eine bessere Bindungsaffinität bei ihrem in silico Molekular-Docking gegen E. coli DNA-Gyrase . Dies deutet auf die potenzielle Verwendung von this compound bei der Entwicklung neuer Medikamente durch Molekular-Docking-Studien hin.
Zukünftige Richtungen
The future directions of “6-Ethoxyquinoline-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . It’s also important to conduct long-term field experiments to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .
Wirkmechanismus
Mode of Action
It has been observed that quinolinecarbaldehydes, a group to which 6-ethoxyquinoline-2-carbaldehyde belongs, can undergo reactions with arenes under superelectrophilic activation . This suggests that 6-Ethoxyquinoline-2-carbaldehyde may interact with its targets through electrophilic activation, leading to structural modifications .
Result of Action
Reactions of quinoline-2(6,8)-carbaldehydes with arenes have been observed to lead to the formation of the corresponding 2(6,8)-(diarylmethyl)quinolines . This suggests that 6-Ethoxyquinoline-2-carbaldehyde may have similar effects.
Eigenschaften
IUPAC Name |
6-ethoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJIHGBMXGHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613948 | |
| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100063-12-5 | |
| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)











![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
